![molecular formula C8H5NO3 B12909133 [1,3]Dioxolo[4,5-f][2,1]benzoxazole CAS No. 267-54-9](/img/structure/B12909133.png)
[1,3]Dioxolo[4,5-f][2,1]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) is a heterocyclic compound that features a fused ring system consisting of a dioxole and a benzisoxazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) typically involves the use of commercially available starting materials. One common method involves the reaction of sesamol with 1,2,4,5-tetrachlorobenzene under specific conditions to form the core unit . The benzene core can then be derivatized via lithiation, allowing for the adjustment of its photophysical properties as desired .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
[1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of [1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) involves its interaction with specific molecular targets and pathways. For example, in biological applications, the compound can act as a ligand that binds to specific enzymes, inhibiting their activity . The fluorescence properties of the compound are exploited in various assays to study enzyme activity and other biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,3]Dioxolo[4,5-f]benzodioxole: This compound shares a similar core structure but differs in its functional groups and photophysical properties.
[1,3]Dioxolo[4,5-f]benzothiazole: Another similar compound with a thiazole ring instead of an isoxazole ring, leading to different chemical and biological properties.
Uniqueness
[1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) is unique due to its specific ring structure and the resulting photophysical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
267-54-9 |
|---|---|
Molekularformel |
C8H5NO3 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
[1,3]dioxolo[4,5-f][2,1]benzoxazole |
InChI |
InChI=1S/C8H5NO3/c1-5-3-12-9-6(5)2-8-7(1)10-4-11-8/h1-3H,4H2 |
InChI-Schlüssel |
ICNZKFQVWBRVED-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC3=CON=C3C=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide](/img/structure/B12909067.png)
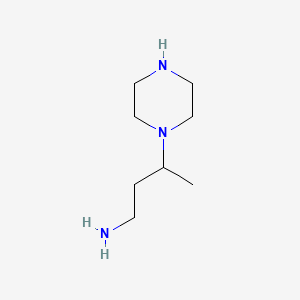
![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)

![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)
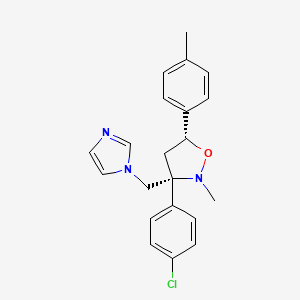
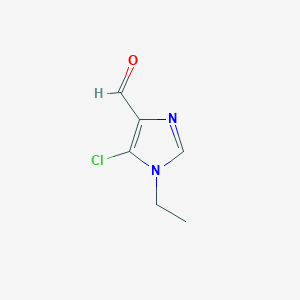
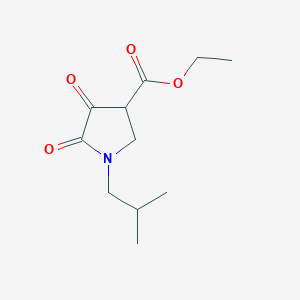
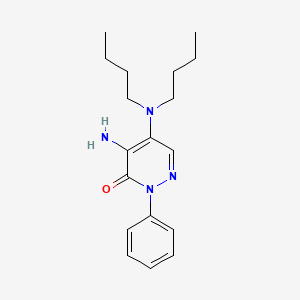


![N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine](/img/structure/B12909142.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12909147.png)
